

Commercial Availability and Technical Guide for 4-(4-Bromophenyl)tetrahydropyran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Bromophenyl)tetrahydropyran

Cat. No.: B1288293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic utility of **4-(4-Bromophenyl)tetrahydropyran** (CAS No. 811828-76-9). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, primarily utilized as an intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions.

Commercial Availability

4-(4-Bromophenyl)tetrahydropyran is available from a number of chemical suppliers, typically with purities of 98% or higher. The compound is generally supplied in quantities ranging from milligrams to several grams.

Supplier	Purity	Available Quantities
MySkinRecipes	98%	250mg, 1g, 5g[1]
Capot Chemical	Not Specified	Not Specified[2]
Shaoyuan	98.7%	Not Specified[3]
Chem-Space	Not Specified	250mg, 500mg, 1g
BLDpharm	Not Specified	Not Specified

Physicochemical Properties

A summary of the key quantitative data for **4-(4-Bromophenyl)tetrahydropyran** is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.

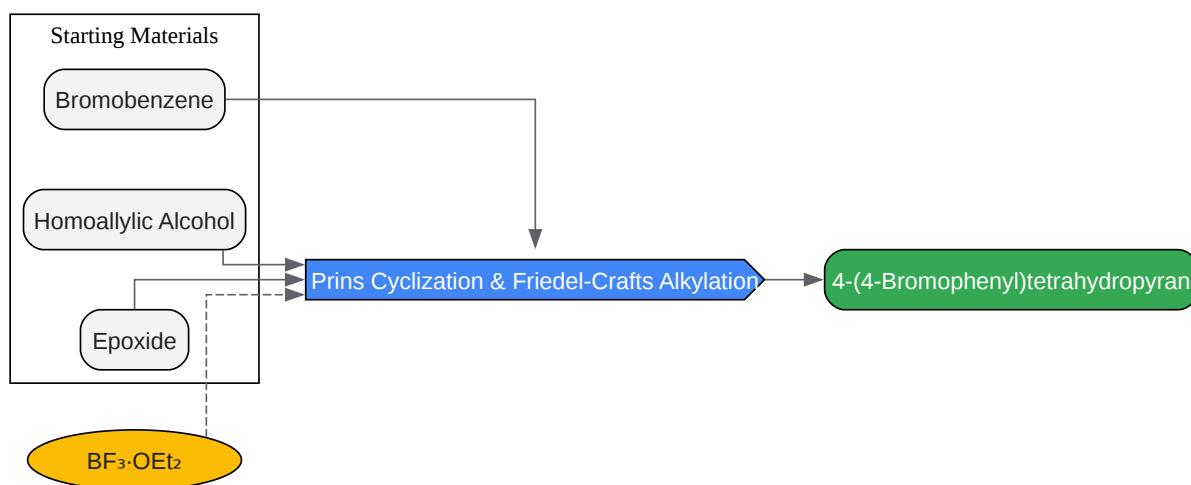
Property	Value
Molecular Formula	C ₁₁ H ₁₃ BrO[1]
Molecular Weight	241.12 g/mol [1]
CAS Number	811828-76-9[1]
Purity	≥98%[1]
MDL Number	MFCD12913643[1]
Storage	Room temperature, dry[1]
XLogP3-AA	3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1
Topological Polar Surface Area	9.2 Å ²
Heavy Atom Count	13

Synthetic Applications and Experimental Protocols

4-(4-Bromophenyl)tetrahydropyran is a key intermediate in organic synthesis, particularly for the generation of biaryl systems and other complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[1] The presence of the bromine atom on the phenyl ring allows for facile carbon-carbon bond formation.

General Synthetic Approach to 4-Aryl-Tetrahydropyrans

While a specific, detailed protocol for the synthesis of **4-(4-Bromophenyl)tetrahydropyran** is not readily available in the surveyed literature, a general and efficient method for the synthesis of 4-aryltetrahydropyrans involves a one-pot, three-component Prins-Friedel-Crafts reaction.[2] This approach utilizes an epoxide, a homoallylic alcohol, and an arene (in this case, bromobenzene) mediated by a Lewis acid such as boron trifluoride etherate.[2]



[Click to download full resolution via product page](#)

General synthesis of 4-aryl-tetrahydropyrans.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][5] The following is a general procedure that can be adapted for the reaction of **4-(4-Bromophenyl)tetrahydropyran** with a boronic acid.

Materials:

- **4-(4-Bromophenyl)tetrahydropyran** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4-(4-Bromophenyl)tetrahydropyran**, the arylboronic acid, the palladium catalyst, and the base.
- Add the degassed solvent and stir the mixture.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Representative Experimental Protocol: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.^{[6][7]} Below is a general protocol adaptable for **4-(4-Bromophenyl)tetrahydropyran**.

Materials:

- **4-(4-Bromophenyl)tetrahydropyran** (1.0 equiv)
- Alkene (1.1-1.5 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
- Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
- Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
- Solvent (e.g., DMF, NMP, or acetonitrile)

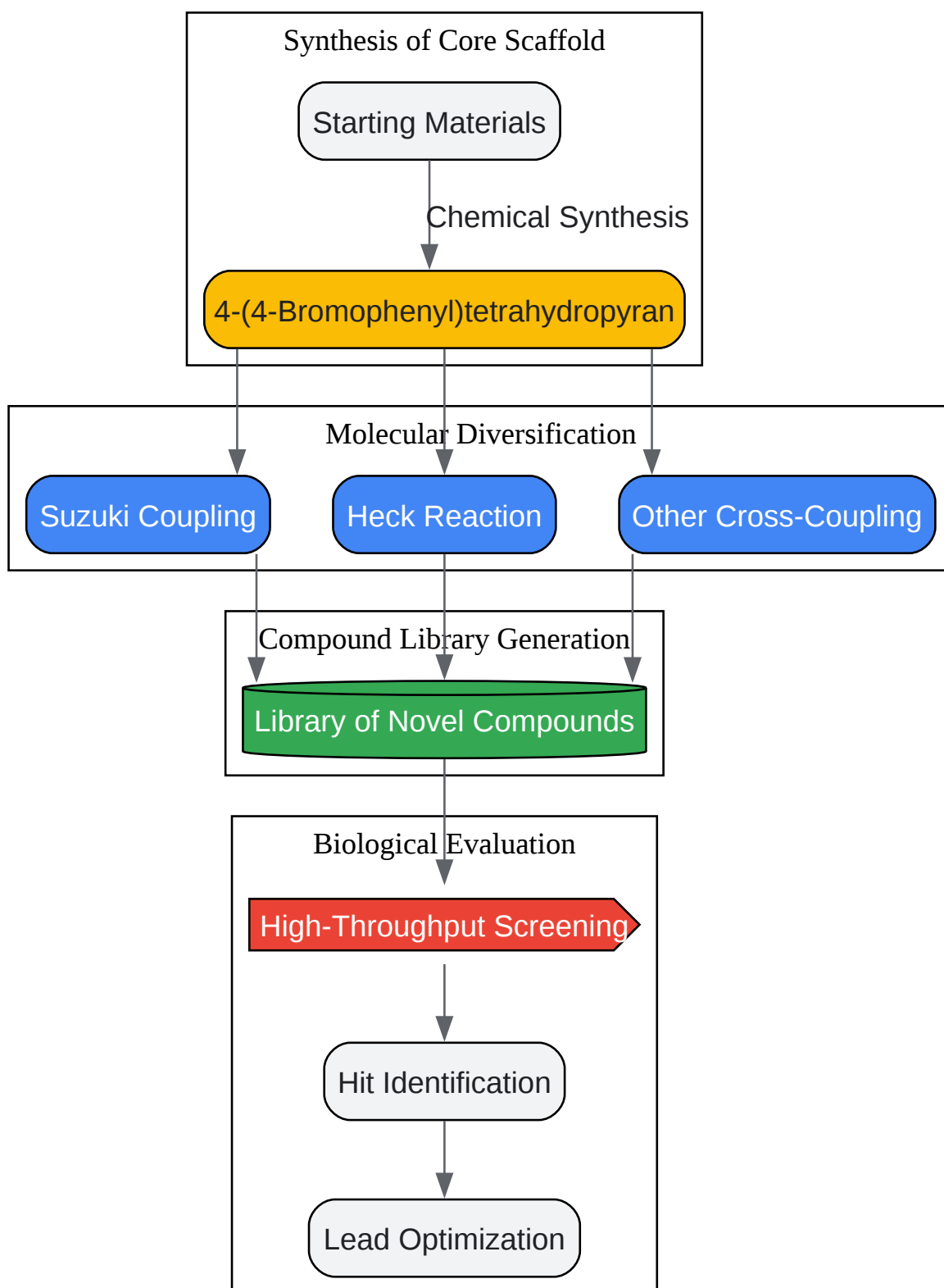
Procedure:

- In a sealed tube or a flask equipped with a condenser under an inert atmosphere, dissolve **4-(4-Bromophenyl)tetrahydropyran**, the palladium catalyst, and the phosphine ligand in the solvent.
- Add the alkene and the base to the reaction mixture.
- Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed, as indicated by TLC or GC-MS.
- After cooling to room temperature, filter the reaction mixture to remove the palladium black and inorganic salts.
- Dilute the filtrate with water and extract with an organic solvent.
- Wash the combined organic extracts with brine, dry over a suitable drying agent, and remove the solvent in vacuo.
- Purify the residue by flash chromatography to yield the substituted alkene product.

Role in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane or phenyl rings to improve physicochemical properties such as solubility and metabolic stability. **4-(4-Bromophenyl)tetrahydropyran** serves as a

versatile starting material for the synthesis of compound libraries for high-throughput screening. The bromophenyl moiety allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for various biological targets. While no specific signaling pathway has been directly associated with this compound in the available literature, its utility lies in the generation of novel chemical entities that can be screened for a wide range of biological activities.



[Click to download full resolution via product page](#)

Workflow for drug discovery using **4-(4-Bromophenyl)tetrahydropyran**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 4-(4-Bromophenyl)tetrahydropyran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288293#commercial-availability-of-4-4-bromophenyl-tetrahydropyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com